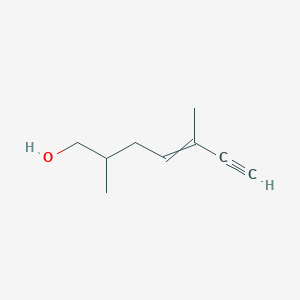

2,5-Dimethylhept-4-en-6-yn-1-ol

Description

Significance of Polyfunctionalized Alkenes and Alkynes in Synthetic Strategies

Polyfunctionalized alkenes and alkynes are foundational to modern synthetic strategies. Their utility lies in their ability to undergo a wide variety of reactions, including additions, cycloadditions, and coupling reactions, often with high degrees of regio- and stereoselectivity. mdpi.comnih.gov These reactions are instrumental in increasing molecular complexity in a controlled manner. For instance, the alkene and alkyne moieties can be selectively functionalized, allowing for the stepwise construction of intricate carbon skeletons. mdpi.com The presence of multiple functional groups also opens up possibilities for cascade reactions, where a single synthetic operation can lead to the formation of multiple new bonds and stereocenters, significantly enhancing synthetic efficiency. rsc.org

Alkynes, in particular, are versatile precursors in the synthesis of complex molecules, including many natural products and pharmaceuticals. nih.gov Their linear geometry and the high electron density of the triple bond make them susceptible to a range of transformations that are not as readily achieved with alkenes or alkanes. nih.gov The development of catalytic methods, especially those involving transition metals like palladium and gold, has further expanded the synthetic utility of both alkenes and alkynes. acs.orgnih.gov

The Unique Architectural Features of 2,5-Dimethylhept-4-en-6-yn-1-ol within Enynol Substructures

The compound this compound possesses a distinct molecular architecture that sets it apart within the enynol subclass. Its seven-carbon heptane (B126788) backbone is functionalized with a primary alcohol at the 1-position, a double bond at the 4-position, and a terminal triple bond at the 6-position. Furthermore, the structure is embellished with two methyl groups at the 2 and 5-positions.

This specific arrangement of functional groups and substituents leads to several notable features:

Polyfunctionality: The molecule contains three distinct functional groups—an alcohol, an alkene, and an alkyne—each with its own characteristic reactivity. This allows for a range of selective chemical modifications.

Chirality: The presence of a stereocenter at the carbon atom at position 2 (C2) means that this compound can exist as a pair of enantiomers. This is a crucial consideration in its synthesis and potential applications, particularly in biological systems.

Steric Hindrance: The methyl group at C5, adjacent to the double bond, and the methyl group at C2, near the alcohol, introduce steric bulk that can influence the molecule's conformational preferences and the stereochemical outcome of its reactions.

Conjugation and Electronic Effects: The alkene and alkyne moieties are separated by a single carbon atom, preventing direct electronic conjugation. The electron-donating nature of the alkyl substituents can also influence the reactivity of the adjacent unsaturations.

Overview of Current Research Landscape for Structurally Related Enynols

While specific research on this compound is limited in publicly available literature, the broader class of enynols is the subject of extensive investigation. Research has largely focused on the development of novel synthetic methods and their application in the synthesis of complex molecules.

Gold- and other transition-metal-catalyzed cyclizations of enynols are a prominent area of research, providing efficient routes to a variety of carbocyclic and heterocyclic scaffolds. acs.org These reactions often proceed through cascade mechanisms, rapidly building molecular complexity. rsc.org For example, the intramolecular reaction between the alkene and alkyne can be triggered by a catalyst to form new ring systems.

The synthesis of substituted enynols is also a key focus, with various catalytic methods being developed to control the stereochemistry of these reactions. researchgate.net The development of enantioselective methods is particularly important for accessing chiral enynols, which are valuable intermediates in the synthesis of natural products and other biologically active molecules. youtube.com

Scope and Objectives of the Research Inquiry into this compound

Given the limited specific research on this compound, this article aims to provide a comprehensive overview based on its structural characteristics and the known chemistry of related compounds. The objectives are to:

Detail the known chemical and physical properties of the compound.

Analyze its unique structural features in the context of enynol chemistry.

Situate the compound within the current research landscape of structurally similar molecules.

Propose a plausible synthetic route based on established methodologies for enynol synthesis.

Chemical and Physical Properties

The fundamental properties of this compound have been computed and are available in public databases.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62118-05-2 |

| Canonical SMILES | CC(CC=C(C)C#C)CO |

| InChI | InChI=1S/C9H14O/c1-4-8(2)5-6-9(3)7-10/h1,5,9-10H,6-7H2,2-3H3 |

| InChIKey | XFLDDHMNJWOVKW-UHFFFAOYSA-N |

Data sourced from PubChem CID 71389741 acs.org

Computed Properties

| Property | Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 138.104465066 g/mol |

| Monoisotopic Mass | 138.104465066 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 10 |

Data sourced from PubChem CID 71389741 acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

62118-05-2 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,5-dimethylhept-4-en-6-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-4-8(2)5-6-9(3)7-10/h1,5,9-10H,6-7H2,2-3H3 |

InChI Key |

XFLDDHMNJWOVKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C(C)C#C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethylhept 4 En 6 Yn 1 Ol and Analogues

Retrosynthetic Analysis of the 2,5-Dimethylhept-4-en-6-yn-1-ol Skeleton

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inslideshare.net This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in

For this compound, several logical disconnection points can be identified based on its key functional groups.

Alkyne-Alkene Disconnection (C5-C6 Bond): A primary disconnection strategy involves breaking the bond between the alkene and the alkyne. This approach points to a transition-metal-catalyzed cross-coupling reaction in the forward synthesis. Specifically, this disconnection suggests a Sonogashira coupling, which joins a vinyl halide with a terminal alkyne. almerja.com The resulting synthons would be a vinyl halide fragment containing the alcohol and an acetylene fragment.

Alcohol Moiety Disconnection (C2-C3 Bond): Another effective strategy is to disconnect a carbon-carbon bond adjacent to the alcohol group. This disconnection suggests the use of organometallic reagents, such as Grignard or organolithium reagents, reacting with an electrophilic carbonyl compound or an epoxide. uoanbar.edu.iqlibretexts.org For instance, this could involve the reaction of a Grignard reagent derived from 4-methylhex-2-en-5-yn-1-yl bromide with formaldehyde to form the primary alcohol.

Alkene Moiety Disconnection (C4-C5 Bond): The double bond itself can be a point of disconnection. This strategy suggests olefination reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction in the forward synthesis. This would involve reacting a phosphorus ylide containing the alcohol moiety with a ketone bearing the alkyne portion.

A summary of these primary disconnection strategies is presented below.

| Disconnection Point | Bond Cleaved | Key Forward Reaction | Precursor Fragments (Synthetic Equivalents) |

| Alkyne-Alkene | C5-C6 | Sonogashira Coupling | A vinyl halide and a terminal alkyne |

| Alcohol Moiety | C2-C3 | Grignard/Organolithium Addition | An organometallic reagent and a carbonyl compound/epoxide |

| Alkene Moiety | C4-C5 | Wittig/Olefination Reaction | A phosphorus ylide and a ketone/aldehyde |

The synthesis of complex molecules like this compound is often complicated by challenges in controlling regioselectivity and stereoselectivity.

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple reactive sites. For example, in the synthesis of an enynol, if a precursor contains multiple electrophilic sites, ensuring that a nucleophile attacks at the desired position is a significant challenge.

Stereoselectivity: This is a critical challenge in enynol synthesis, which often involves creating stereocenters and geometrically defined double bonds.

Alkene Geometry: The C4-C5 double bond in the target molecule can exist as either the E or Z isomer. Achieving high selectivity for one isomer over the other is a common hurdle. While some reactions like the Wittig reaction can be tuned to favor one isomer, achieving complete control often requires specific reagents and conditions.

Chiral Centers: The carbon at position 5 (C5) is a stereocenter. The synthesis must be designed to control the absolute configuration at this center if a single enantiomer is desired. This typically requires asymmetric synthesis methods.

Classical and Contemporary Approaches to Enynol Synthesis

Building the this compound framework can be accomplished through several well-established and modern synthetic methods.

Organometallic reagents, particularly Grignard and organolithium reagents, are powerful nucleophiles used extensively in the formation of alcohols. libretexts.org These reagents react with carbonyl compounds (aldehydes, ketones, esters) and epoxides to form new carbon-carbon bonds. uoanbar.edu.iqlibretexts.org

In the context of this compound, an alkynyl Grignard or organolithium reagent could be added to an appropriate electrophile. For example, the addition of an ethynylmagnesium bromide to a suitable ketone precursor would establish the C6-C7 alkyne and the adjacent carbon. It's important to note that these reagents are also strong bases, which means they cannot be used with substrates containing acidic protons like alcohols or terminal alkynes without a protecting group strategy. libretexts.orglibretexts.org

Illustrative Grignard-based Syntheses:

| Grignard Reagent | Electrophile | Resulting Bond Formation |

| Ethynylmagnesium bromide | 4,4-Dimethyl-5-hexenal | Forms C5-C6 bond and secondary alcohol (requires oxidation/reduction steps) |

| 3,3-Dimethylpent-1-en-4-yn-1-ylmagnesium bromide | Ethylene (B1197577) oxide | Forms C1-C2 bond and primary alcohol directly |

The Sonogashira cross-coupling reaction is a highly effective method for forming a bond between a terminal alkyne and a vinyl or aryl halide. wikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide range of functional groups, making it ideal for complex syntheses. wikipedia.orggold-chemistry.orgjk-sci.com

For the synthesis of this compound, a Sonogashira coupling could be employed to connect the alkene and alkyne portions of the molecule. This would typically involve reacting a vinyl halide, such as (E/Z)-5-bromo-3,3-dimethylpent-4-en-1-ol, with acetylene or a protected acetylene derivative. The reaction is known for its reliability in forming conjugated enyne systems. gold-chemistry.org

Typical Sonogashira Reaction Conditions:

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition and reductive elimination cycle |

| Copper (I) Co-catalyst | CuI, CuBr | Activates the alkyne for transmetalation wikipedia.org |

| Base | Et₂NH, Et₃N, piperidine | Neutralizes the HX byproduct and acts as a solvent |

| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants |

To synthesize a specific stereoisomer of this compound, enantioselective or diastereoselective methods are necessary. These strategies aim to control the three-dimensional arrangement of atoms in the molecule.

Catalyst-Controlled Synthesis: This approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. For example, an asymmetric reduction of a ketone precursor using a chiral catalyst could establish the stereocenter at C5 with high enantioselectivity.

Substrate-Controlled Synthesis: This method relies on the stereochemistry of the starting material to direct the formation of new stereocenters. One might start with a chiral pool material, a readily available enantiopure natural product, and use its existing stereocenter to guide the stereochemistry of subsequent reactions.

Auxiliary-Controlled Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed. This method can be effective for controlling stereochemistry during alkylation or addition reactions.

The development of stereoselective routes to enynols is an active area of research, with methods like asymmetric hydrogenation, epoxidation, and aldol (B89426) reactions being key tools for chemists. yale.eduresearchgate.net

Enantioselective and Diastereoselective Synthetic Routes

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiopure starting materials from nature to introduce chirality into the target molecule. While specific examples detailing the synthesis of this compound using this strategy are not extensively documented in publicly available literature, the general principles can be applied. For instance, a chiral fragment containing the alcohol moiety could be derived from a natural product like an amino acid or a carbohydrate. This chiral building block would then be elaborated through a series of reactions to construct the enyne backbone. This approach is advantageous as it often avoids the need for asymmetric induction steps, relying on the inherent chirality of the starting material.

Asymmetric Catalysis in Enyne-ol Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including enyne-ols. nih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms a new chiral center.

A highly enantioselective synthesis of 1,4-enynes has been achieved through an organocatalytic reaction between propargyl alcohols and trialkenylboroxines. nih.gov This method relies on the generation of a carbocationic intermediate from the propargyl alcohol, followed by an enantioselective alkenylation. nih.gov A highly acidic chiral N-triflyl phosphoramide catalyst is crucial for achieving high reactivity and selectivity. nih.govresearchgate.net Although not specifically demonstrated for this compound, this strategy could potentially be adapted for its synthesis.

The following table outlines representative examples of asymmetric catalysis in the formation of chiral enynes, which are precursors to enyne-ols.

| Catalyst | Reactants | Product | Enantiomeric Excess (ee) |

| Chiral N-triflyl phosphoramide | Propargyl alcohol, Trialkenylboroxine | Chiral 1,4-enyne | High |

This table illustrates the potential of asymmetric catalysis for the synthesis of chiral enyne structures, which are key intermediates for enyne-ols like this compound.

Control of Stereochemistry at the Alkene and Alcohol Centers

Achieving stereocontrol at both the alkene and alcohol centers is a critical aspect of synthesizing this compound. Various methods have been developed for the stereocontrolled synthesis of disubstituted alkenes and chiral alcohols.

The Horner-Wadsworth-Emmons reaction and its variations are powerful tools for the stereoselective synthesis of alkenes. rsc.org By carefully selecting the phosphonate ylide and reaction conditions, either the (E)- or (Z)-isomer of the double bond can be preferentially formed.

For controlling the stereochemistry of the alcohol, methods such as asymmetric reduction of a corresponding ketone or the use of chiral directing groups can be employed. Asymmetric hydrogenation and transfer hydrogenation are well-established techniques for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Recent advances in N-directed hydroboration have shown promise for the stereocontrolled synthesis of amino alcohols, a strategy that could be conceptually extended to other functionalized alcohols. nih.gov This method involves the intramolecular hydroboration of an unsaturated amine borane (B79455) complex, where the amine directs the stereochemical outcome of the reaction. nih.gov

Novel Synthetic Transformations Involving this compound Precursors

Modern synthetic organic chemistry has witnessed the development of novel and powerful transformations that can be applied to the efficient construction of complex molecules like this compound.

Enyne Metathesis in Constructing Enyne Architectures

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that involves the reaction of an alkene and an alkyne in the presence of a metal carbene catalyst, typically based on ruthenium. nih.govwikipedia.org This reaction leads to the formation of a new 1,3-diene unit. organic-chemistry.org While ring-closing enyne metathesis (RCEYM) is widely used for the synthesis of cyclic compounds, intermolecular enyne metathesis can be employed to construct acyclic enyne architectures. chim.it

The synthesis of precursors to this compound could involve the cross-metathesis of a suitable alkene and alkyne. The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity in enyne metathesis. nih.govuwindsor.ca

Cascade and Multicomponent Reactions for Enhanced Efficiency

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming or bond-breaking events that occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy and step economy. While specific cascade reactions leading directly to this compound are not well-documented, the principles of cascade design can be applied to its synthesis. For instance, a cascade process could be envisioned that combines a coupling reaction to form the enyne backbone with a subsequent stereoselective reduction of a carbonyl group to generate the chiral alcohol.

Functional Group Interconversions Leading to the this compound Structure

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. The synthesis of this compound would likely involve several FGI steps. For example, a common strategy for the synthesis of similar enyne-ols involves the reaction of a metalated alkyne with an appropriate aldehyde or epoxide. A patent for the preparation of the related compound 6,6-dimethylhept-1-en-4-yn-3-ol describes the reaction of a t-butylacetylide with acrolein. google.com This general approach could be adapted for the synthesis of this compound.

The synthesis could start from simpler building blocks that are then elaborated through a series of FGIs. For instance, an alcohol could be oxidized to an aldehyde, which then undergoes an alkynylation reaction. Alternatively, an ester could be reduced to an alcohol. The strategic application of FGIs is essential for navigating the synthetic route to the target molecule.

Green Chemistry Approaches and Sustainable Synthetic Strategies for Enynols

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry, with a significant focus on the principles of green chemistry. These principles guide the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of enynol synthesis, including compounds like this compound, these strategies aim to enhance sustainability by improving atom economy, utilizing renewable resources, and minimizing waste. While specific green synthetic routes for this compound are not extensively detailed in current literature, the broader advancements in sustainable organic synthesis offer a clear framework for the development of such processes.

A primary focus of green chemistry is the maximization of atom economy , a concept that encourages the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Catalytic reactions are particularly valuable in this regard as they can facilitate transformations with high selectivity and efficiency, thereby reducing the formation of byproducts. For instance, the use of organophosphine catalysis has been investigated for its potential in developing atom-economic reactions. rsc.org

The exploration of renewable resources and ecocatalysts represents another significant frontier in sustainable synthesis. Researchers have successfully employed ecocatalysts derived from natural sources, such as manganese-rich plants, for oxidation reactions. mdpi.com This approach not only provides a renewable source of catalysts but can also contribute to the management of invasive species. mdpi.com Furthermore, biotechnological routes that utilize microorganisms or enzymes are gaining prominence for the cleaner production of chemicals. researchgate.net These biocatalytic methods often proceed under mild reaction conditions, such as ambient temperature and neutral pH, leading to lower energy consumption and reduced waste streams compared to traditional synthetic protocols. researchgate.net

One-pot and tandem reactions are elegant strategies that align with the principles of green chemistry by combining multiple reaction steps into a single, continuous process. This approach minimizes the need for intermediate purification steps, which are often resource-intensive and generate significant waste. The application of one-pot relay catalysis has been demonstrated in the synthesis of complex molecules from enynol precursors, showcasing the potential of this strategy to streamline synthetic sequences. rsc.org

The choice of solvents and reaction media is another critical consideration in the design of green synthetic processes. The ideal solvent should be non-toxic, readily available from renewable sources, and easily recyclable. There is a growing interest in the use of alternative solvents, such as deep eutectic solvents, which can offer unique reactivity and are often considered more environmentally friendly than conventional volatile organic compounds. uni-saarland.de

By integrating these green chemistry principles, the scientific community can work towards developing more sustainable and environmentally responsible methods for the synthesis of this compound and other valuable enynol compounds. The following table provides a summary of key green chemistry approaches and their potential application in enynol synthesis.

| Green Chemistry Approach | Application in Enynol Synthesis | Potential Benefits |

| Atom Economy | Utilization of catalytic reactions to maximize the incorporation of starting materials into the final enynol product. | Reduced waste generation, increased process efficiency. |

| Renewable Resources | Use of bio-based starting materials and ecocatalysts derived from natural sources. | Decreased reliance on fossil fuels, potential for bioremediation. |

| Biocatalysis | Employment of enzymes or microorganisms to perform specific synthetic transformations under mild conditions. | High selectivity, reduced energy consumption, use of benign reaction media (e.g., water). |

| One-Pot/Tandem Reactions | Combining multiple synthetic steps into a single operation to avoid isolation of intermediates. | Reduced solvent usage, decreased waste, improved time efficiency. |

| Benign Solvents | Replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents. | Improved safety profile, reduced environmental pollution. |

Reactivity and Mechanistic Studies of 2,5 Dimethylhept 4 En 6 Yn 1 Ol

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in 2,5-Dimethylhept-4-en-6-yn-1-ol is susceptible to reactions typical of alkenes, most notably electrophilic additions and cycloadditions.

Electrophilic Additions to the Alkene

Electrophilic addition reactions to the alkene in an enyne system like this compound are governed by the relative nucleophilicity of the double and triple bonds. Generally, the alkene is more nucleophilic than the alkyne and will react preferentially with electrophiles. The addition of an electrophile (E+) to the double bond will proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (C4), leading to the formation of a more stable tertiary carbocation at the more substituted carbon (C5). numberanalytics.comlibretexts.orgnumberanalytics.com This carbocation is further stabilized by the adjacent methyl group. The subsequent attack of a nucleophile (Nu-) will complete the addition reaction.

A variety of electrophiles can be employed, including hydrogen halides (HX), water in the presence of an acid catalyst (H₃O⁺), and halogens (X₂). For instance, the reaction with hydrogen bromide (HBr) would be expected to yield 5-bromo-2,5-dimethylhept-6-yn-1-ol as the major product. The regioselectivity is dictated by the formation of the most stable carbocation intermediate. libretexts.org

| Electrophile | Reagent | Expected Major Product |

| HBr | HBr | 5-Bromo-2,5-dimethylhept-6-yn-1-ol |

| H₂O | H₂SO₄ (catalytic), H₂O | 2,5-Dimethylhept-6-yne-1,5-diol |

| Br₂ | Br₂ in CCl₄ | 4,5-Dibromo-2,5-dimethylhept-6-yn-1-ol |

Cycloaddition Reactions (e.g., Diels-Alder involving the Enyne System)

The conjugated enyne system in this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. acs.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. acs.org In the case of an enyne, it can act as the dienophile. For this compound, the alkene moiety is more electron-rich and thus a better dienophile than the alkyne.

Intramolecular cycloadditions are also a possibility for enyne systems, often promoted by heat or a Lewis acid catalyst. acs.org These reactions can lead to the formation of complex bicyclic structures. The specific conditions and the nature of any external reagents would determine the feasibility and outcome of such a reaction. Theoretical studies have shown that intramolecular [4+2] cycloadditions of conjugated enynes can be a viable route to aromatic and dihydroaromatic compounds. acs.org

| Reaction Type | Reactant | Potential Product Type |

| Intermolecular Diels-Alder | Butadiene | Substituted cyclohexene |

| Intramolecular [4+2] Cycloaddition | (Requires suitable tethering) | Bicyclic aromatic or dihydroaromatic compound |

Transformations of the Alkyne Functionality

The terminal alkyne in this compound is a versatile functional group that can undergo a variety of transformations, including hydration, hydrofunctionalization, and cyclization reactions.

Hydration and Hydrofunctionalization of the Alkyne

The hydration of the terminal alkyne in this compound can be achieved under different conditions to yield either a methyl ketone or an aldehyde, demonstrating the principle of regioselectivity.

Markovnikov Hydration: In the presence of a strong acid like sulfuric acid and a mercury(II) salt catalyst, water adds across the triple bond according to Markovnikov's rule. libretexts.orgmasterorganicchemistry.comkhanacademy.org This means the hydroxyl group adds to the more substituted carbon (C6), leading to an enol intermediate that tautomerizes to the more stable methyl ketone. The expected product would be 2,5-dimethyl-7-oxohept-4-en-1-ol.

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water. libretexts.org Reaction with a borane (B79455) reagent (like BH₃ or a bulkier borane to enhance selectivity), followed by oxidation with hydrogen peroxide in a basic solution, results in the formation of an aldehyde. The expected product would be 2,5-dimethyl-7-oxohept-4-en-1-al.

Hydrofunctionalization extends beyond hydration and includes the addition of various other H-X bonds across the triple bond, often catalyzed by transition metals. nih.govrsc.orgacs.org

| Reaction Type | Reagents | Expected Major Product | Regioselectivity |

| Markovnikov Hydration | H₂SO₄, HgSO₄, H₂O | 2,5-Dimethyl-7-oxohept-4-en-1-ol | Markovnikov |

| Anti-Markovnikov Hydration | 1. BH₃-THF; 2. H₂O₂, NaOH | 2,5-Dimethyl-7-oxohept-4-en-1-al | Anti-Markovnikov |

Cyclization Reactions Triggered by the Alkyne

The alkyne functionality can act as a trigger for a variety of cyclization reactions, particularly when other nucleophilic groups are present in the molecule. tandfonline.comrsc.orgthieme-connect.de In the case of this compound, both the alkene and the primary alcohol can act as internal nucleophiles.

Electrophile-induced cyclizations are a common strategy. nih.gov The addition of an electrophile (such as I⁺ from I₂ or PhSe⁺ from PhSeCl) to the alkyne can generate a reactive intermediate, like a vinyl cation, which is then trapped by an internal nucleophile. nih.govresearchgate.net Depending on the reaction conditions and the regioselectivity of the initial attack (exo vs. endo), different ring sizes can be formed. researchgate.net For instance, a 6-endo-dig cyclization involving the hydroxyl group could lead to a six-membered oxygen-containing heterocycle.

Transition metal catalysts, particularly gold and platinum, are also known to activate alkynes towards nucleophilic attack, facilitating a wide range of cyclization reactions. mdpi.comnih.gov

| Cyclization Type | Trigger | Potential Product Type |

| Electrophile-induced | I₂, PhSeCl | Halogenated or seleno-substituted heterocycles |

| Cationic | Brønsted or Lewis Acid | Fused or spirocyclic carbocycles/heterocycles |

| Transition Metal-catalyzed | Au(I), Pt(II) complexes | Various carbocyclic and heterocyclic structures |

Chemical Conversions of the Primary Alcohol Group

The primary alcohol group in this compound can be transformed into a variety of other functional groups through oxidation, substitution, and esterification reactions. solubilityofthings.comsolubilityofthings.compharmacy180.com

The oxidation of the primary allylic alcohol can be controlled to yield either an aldehyde or a carboxylic acid. organic-chemistry.orgsltchemicals.comacs.orgrsc.orgbritannica.com

Oxidation to Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. sltchemicals.combritannica.com The expected product would be 2,5-dimethylhept-4-en-6-yn-1-al.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol to a carboxylic acid. organic-chemistry.orgbritannica.com The expected product would be 2,5-dimethylhept-4-en-6-yn-1-oic acid.

Beyond oxidation, the hydroxyl group can be converted to a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions. It can also undergo esterification with carboxylic acids or their derivatives to form esters.

| Transformation | Reagent(s) | Product Functional Group | Expected Product Name |

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | 2,5-Dimethylhept-4-en-6-yn-1-al |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | 2,5-Dimethylhept-4-en-6-yn-1-oic acid |

| Esterification | Acetic Anhydride (B1165640), Pyridine | Ester | 2,5-Dimethylhept-4-en-6-yn-1-yl acetate |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate | 2,5-Dimethylhept-4-en-6-yn-1-yl tosylate |

Oxidation and Reduction Pathways of this compound

The multiple functional groups in this compound offer various sites for oxidation and reduction, with the outcome highly dependent on the choice of reagents and reaction conditions.

Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde or a carboxylic acid. The choice between these two products is a classic challenge in organic synthesis.

| Oxidizing Agent | Expected Product | Notes |

| Pyridinium chlorochromate (PCC) | 2,5-Dimethylhept-4-en-6-ynal | PCC is a mild oxidizing agent that typically stops at the aldehyde stage. |

| Dess-Martin periodinane (DMP) | 2,5-Dimethylhept-4-en-6-ynal | DMP is another mild and selective reagent for the oxidation of primary alcohols to aldehydes. |

| Jones reagent (CrO₃, H₂SO₄, acetone) | 2,5-Dimethylhept-4-en-6-ynoic acid | Jones reagent is a strong oxidizing agent and would likely oxidize the primary alcohol to the carboxylic acid. It may also interact with the alkene and alkyne moieties. |

| Potassium permanganate (B83412) (KMnO₄) | Potential for over-oxidation and cleavage | Cold, dilute KMnO₄ could potentially form a diol at the double bond, while hot, concentrated KMnO₄ would likely lead to cleavage of the carbon-carbon double and triple bonds. |

Reduction: The alkene and alkyne functionalities are prone to reduction.

| Reducing Agent | Expected Product(s) | Notes |

| Hydrogen (H₂) with Lindlar's catalyst | 2,5-Dimethylhept-4,6-dien-1-ol (Z-isomer) | This catalyst is poisoned to selectively reduce the alkyne to a cis-alkene. |

| Sodium (Na) in liquid ammonia (B1221849) (NH₃) | 2,5-Dimethylhept-4,6-dien-1-ol (E-isomer) | This dissolving metal reduction typically yields the trans-alkene from an alkyne. |

| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | 2,5-Dimethylheptan-1-ol | This catalyst will typically reduce both the alkyne and the alkene to the corresponding alkane. |

Derivatization Strategies for the Hydroxyl Functionality

The primary hydroxyl group of this compound is a key handle for derivatization, enabling the introduction of various functional groups or protecting groups.

| Reagent | Derivative Type | Purpose |

| Acyl chloride or anhydride (e.g., Acetyl chloride) | Ester | Protection of the alcohol, introduction of a new functional group. |

| Silyl halide (e.g., tert-Butyldimethylsilyl chloride) | Silyl ether | Protection of the alcohol with a bulky group, often used during other transformations. |

| Alkyl halide (e.g., Methyl iodide) with a base | Ether | Modification of the alcohol to an ether functionality. |

| Tosyl chloride (TsCl) in pyridine | Tosylate | Conversion of the hydroxyl into a good leaving group for substitution or elimination reactions. |

Integrated Reactivity of Conjugated Enyne-ol Systems

The conjugated enyne system in this compound, in conjunction with the primary alcohol, sets the stage for complex and potentially elegant chemical transformations.

Chemoselectivity and Regioselectivity Challenges in Polyfunctional Systems

A major challenge in the chemistry of molecules like this compound is achieving selectivity. A reagent intended for one functional group might react with another. For example, an electrophilic addition to the alkene could compete with reactions at the alkyne or the alcohol. The regioselectivity of such additions would also need to be controlled, determining which carbon of the alkene or alkyne the electrophile and nucleophile add to. The development of selective catalysts and reaction conditions is paramount for the controlled transformation of such polyfunctional molecules.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement Analogues)

While the classic Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, the substrate this compound is not a propargyl alcohol. However, analogous rearrangements could potentially be envisioned under certain catalytic conditions that might involve activation of the alkyne and subsequent migration of the hydroxyl group. Such a transformation would be a non-standard reaction and would require specific catalytic systems to be realized.

Catalytic Reaction Mechanisms (e.g., Gold-catalyzed reactions of enyne alcohols)

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the case of this compound, a gold catalyst could activate the alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This could initiate a cascade of reactions, potentially leading to the formation of complex cyclic ethers or other rearranged products. The mechanism would likely involve the formation of a key vinyl-gold intermediate, which could then undergo further transformations. The specific outcome would be highly dependent on the nature of the gold catalyst, the solvent, and the reaction temperature.

Advanced Spectroscopic Methodologies for Structural Elucidation of 2,5 Dimethylhept 4 En 6 Yn 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the most powerful tool for the complete structural assignment of 2,5-Dimethylhept-4-en-6-yn-1-ol. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be essential to unambiguously determine the connectivity, stereochemistry, and conformational aspects of the molecule. ethz.chipb.ptazom.com

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted based on analogous structures):

| Atom Number | Structure Fragment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 | -CH₂OH | ~3.6 | ~60-65 |

| 2 | -CH(CH₃)- | ~1.7 | ~35-40 |

| 3 | -CH(CH₃)-CH₂- | ~2.2 | ~40-45 |

| 4 | =CH- | ~5.5 | ~120-130 |

| 5 | =C(CH₃)- | - | ~135-145 |

| 6 | -C≡ | - | ~80-90 |

| 7 | ≡CH | ~2.0-3.1 libretexts.org | ~70-80 |

| 8 | -CH(CH₃)- | ~1.0 | ~20 |

| 9 | =C(CH₃)- | ~1.8 | ~25 |

| 10 | -OH | Variable | - |

Note: This is a predictive table based on general chemical shift ranges for similar functional groups. Actual values may vary. libretexts.orgorganicchemistrydata.org

Elucidation of Stereochemistry and Conformational Aspects using 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the complex structure of this compound. slideshare.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two to three bonds. princeton.edu Key correlations would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4. Long-range coupling might also be observed between the vinylic proton at C4 and the methyl protons at C9. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. princeton.edu It would definitively link each proton signal to its corresponding carbon atom, for instance, confirming that the proton signal around 3.6 ppm is attached to the carbon at ~60-65 ppm (C1). youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for determining stereochemistry and conformation. researchgate.netresearchgate.net For example, NOE correlations could help determine the relative orientation of the methyl group at C2 and the substituents around the double bond.

Application of Advanced NMR Pulse Sequences for Complex Structural Assignments

For a molecule with potential for overlapping signals, advanced NMR pulse sequences could provide enhanced resolution and clarity. researchgate.netutoronto.capageplace.de Techniques like TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, for instance, tracing the connectivity from the hydroxyl-bearing methylene (B1212753) group (C1) all the way to the vinylic proton (C4). For determining long-range proton-carbon coupling constants, which can be valuable for conformational analysis, specialized 1D and 2D experiments would be employed. ethz.ch

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques. stackexchange.com

Characterization of Specific Functional Group Vibrations (C≡C, C=C, O-H)

The IR and Raman spectra of this compound would be expected to show characteristic bands for its key functional groups. ethz.chipb.ptresearchgate.netutoronto.calibretexts.org

O-H Stretch: A broad and strong absorption band would be expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the hydroxyl group, which is capable of hydrogen bonding. libretexts.orgyoutube.com

C-H Stretches: Absorptions for sp³ C-H bonds would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the alkene would be slightly above 3000 cm⁻¹. orgchemboulder.com The terminal alkyne C-H stretch would be expected around 3300 cm⁻¹. libretexts.orglibretexts.org

C≡C Stretch: A weak to medium, sharp absorption should appear in the IR spectrum in the 2100-2260 cm⁻¹ region for the carbon-carbon triple bond. libretexts.orglibretexts.org This band is often stronger and more readily observed in the Raman spectrum. stackexchange.com

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch would be expected around 1640-1680 cm⁻¹. orgchemboulder.compressbooks.pub

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretch | 3200-3600 (strong, broad) libretexts.org | Weak |

| C≡C-H | Stretch | ~3300 (sharp, medium) libretexts.org | ~3300 (strong, sharp) |

| C=C-H | Stretch | 3020-3100 (medium) pressbooks.pub | 3020-3100 (medium) |

| C-H (sp³) | Stretch | 2850-2960 (strong) pressbooks.pub | 2850-2960 (strong) |

| C≡C | Stretch | 2100-2260 (weak to medium) libretexts.org | 2100-2260 (strong) stackexchange.com |

| C=C | Stretch | 1640-1680 (medium) orgchemboulder.com | 1640-1680 (strong) researchgate.net |

| C-O | Stretch | 1050-1150 (strong) | Weak |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.orgchemguide.co.uk

For this compound (C₉H₁₄O), the exact molecular weight is 138.1045 g/mol . nih.gov In a high-resolution mass spectrum, this precise mass would be observed for the molecular ion [M]⁺•.

The fragmentation of the molecular ion upon electron ionization would be expected to follow predictable pathways based on the stability of the resulting carbocations and radicals. libretexts.orglibretexts.org

Plausible Fragmentation Pathways:

Alpha-cleavage: The bond between C1 and C2 could break, leading to the loss of a •CH₂OH radical (mass 31) and the formation of a stable secondary carbocation. This would result in a significant peak at m/z 107.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 120 ([M-18]⁺•).

Allylic Cleavage: The bond between C3 and the C2-C1 chain could break, as this would form a resonance-stabilized allylic cation. This would result in a fragment at m/z 95.

Loss of a Methyl Group: Loss of one of the methyl groups (•CH₃, mass 15) would result in a peak at m/z 123.

Propargylic Cleavage: Breakage of the C5-C4 bond would lead to a resonance-stabilized propargylic cation, though this may be less favored than other pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound, the theoretical exact mass has been computed based on its molecular formula, C₉H₁₄O. libretexts.org The determination of the experimental exact mass through HRMS would serve to confirm this elemental composition, providing a foundational piece of evidence for its structural identity. A deviation of only a few parts per million (ppm) between the measured and calculated exact mass would provide strong confidence in the assigned molecular formula.

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₄O | Computed |

| Theoretical Exact Mass | 138.104465 Da | libretexts.org |

| Monoisotopic Mass | 138.104465066 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Upon electron ionization, the molecule would form a molecular ion ([M]⁺•) with a mass-to-charge ratio corresponding to its molecular weight. Key fragmentation processes for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com The presence of the double and triple bonds introduces additional potential fragmentation pathways, including allylic and propargylic cleavages.

A predicted fragmentation pathway for this compound would likely involve the following key steps:

Loss of a methyl group ([M-15]⁺): Fragmentation of a methyl group from the dimethyl-substituted positions.

Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to a more stable unsaturated hydrocarbon cation. youtube.com

Alpha-cleavage: Cleavage of the bond between C1 and C2, resulting in the loss of a CH₂OH radical and the formation of a stable secondary carbocation.

Allylic cleavage: Fission of the C3-C4 bond, which is allylic to the double bond, would lead to resonance-stabilized fragments.

Propargylic cleavage: Cleavage of the C5-C6 bond, adjacent to the triple bond, is another favorable fragmentation route.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Postulated Neutral Loss | Fragmentation Pathway |

| 138 | 123 | CH₃ | Loss of a methyl group |

| 138 | 120 | H₂O | Dehydration |

| 138 | 107 | CH₂OH | Alpha-cleavage |

| 138 | 95 | C₃H₇ | Allylic cleavage |

| 138 | 81 | C₄H₉ | Propargylic cleavage |

X-ray Crystallography of Derivatives for Absolute Stereochemical Assignment (if crystalline derivatives are available)

X-ray crystallography is a powerful analytical technique that can provide the absolute three-dimensional structure of a molecule, including its stereochemistry. This method, however, requires the sample to be in a well-ordered crystalline form. For many liquid or non-crystalline compounds like this compound, direct analysis by X-ray crystallography is not feasible.

To overcome this limitation, a common strategy is the synthesis of a crystalline derivative. By reacting the alcohol functional group of this compound with a suitable reagent, a solid, crystalline product can often be obtained. The choice of derivatizing agent is crucial and is often a molecule that readily crystallizes and contains a heavy atom to facilitate the crystallographic analysis.

As of the latest literature review, there are no publicly available reports on the synthesis of crystalline derivatives of this compound or their subsequent analysis by X-ray crystallography. Should such a derivative be prepared and its crystal structure determined, it would provide unambiguous proof of the compound's connectivity and, if chiral, its absolute stereochemistry.

Computational and Theoretical Investigations of 2,5 Dimethylhept 4 En 6 Yn 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of organic compounds like 2,5-dimethylhept-4-en-6-yn-1-ol. These methods can provide detailed insights into the molecule's geometry, stability, and electronic features.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis for this compound would involve identifying all possible spatial arrangements of its atoms (conformers) resulting from rotations around its single bonds. By calculating the relative energies of these conformers, an energy landscape can be constructed, revealing the most stable, low-energy conformations that the molecule is likely to adopt. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and spectroscopic properties. For a flexible molecule like this compound, with several rotatable bonds, numerous conformers would exist, and their relative populations can be predicted using Boltzmann distribution statistics based on their computed energy differences.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are instrumental in predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the proposed structure and assign specific signals to individual atoms.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of vibrational frequencies corresponding to the different modes of molecular motion. These frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. For this compound, this would allow for the identification of characteristic vibrational modes, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C=C stretch of the alkene.

A table of basic computed properties for this compound is provided below, derived from publicly available database entries.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

An analysis of the electronic structure of this compound provides fundamental insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For an enyne alcohol, the HOMO is likely to be associated with the electron-rich pi systems of the double and triple bonds, while the LUMO would represent the regions susceptible to nucleophilic attack. Visualizing the spatial distribution of these orbitals can help predict how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathways

For any chemical transformation involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the activation energies (the energy difference between the reactants and the transition states), the feasibility of different potential reaction mechanisms can be assessed. For instance, in a potential cyclization reaction of this compound, DFT calculations could distinguish between a concerted or a stepwise mechanism by locating the respective transition states and comparing their energies.

Elucidation of Regio- and Stereoselectivity in Chemical Transformations

Many reactions involving polyfunctional molecules like this compound can potentially yield multiple products (isomers). Computational modeling can be employed to understand and predict the observed regioselectivity (which part of the molecule reacts) and stereoselectivity (the spatial orientation of the product). By calculating the activation energies for the formation of all possible products, the most favorable reaction pathway can be identified. For example, in an addition reaction to the enyne system, calculations could determine whether a reagent would preferentially add to the double bond or the triple bond, and with what stereochemical outcome. These predictions are based on the subtle electronic and steric differences between the competing transition states leading to the different products.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the outcome of chemical reactions involving this compound. Theoretical studies on analogous enyne systems and alcohol reactions highlight the multifaceted role of the solvent in modulating reaction pathways and rates. acs.orgresearchgate.net Computational models, such as those based on Density Functional Theory (DFT) with implicit or explicit solvent models, can quantify these effects. researchgate.net

Solvent polarity, hydrogen bonding capability, and viscosity can influence the stability of reactants, transition states, and products. For instance, in reactions where charge separation develops in the transition state, polar solvents are expected to lower the activation energy, thereby accelerating the reaction rate. Conversely, non-polar solvents might be favored in reactions where the transition state is less polar than the reactants.

A pertinent example from the broader class of enyne reactions is the gold-catalyzed cycloisomerization. nih.govrsc.org Theoretical studies on such systems have shown that the solvent can influence the delicate balance between different mechanistic pathways, such as those leading to cyclopropanation versus metathesis. acs.org While specific data for this compound is not available, a hypothetical scenario illustrating the impact of solvent on a competing reaction pathway is presented in Table 1. This table is based on general principles observed in computational studies of related unsaturated alcohols. researchgate.net

Table 1: Hypothetical Solvent Effects on the Relative Rate Constants of Competing Reactions of this compound

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) for Pathway A (Polar Transition State) | Relative Rate Constant (k_rel) for Pathway B (Non-polar Transition State) |

| n-Hexane | 1.88 | 1.0 | 5.2 |

| Dichloromethane | 8.93 | 15.7 | 2.1 |

| Acetonitrile | 37.5 | 45.2 | 1.3 |

| Water | 80.1 | 120.5 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend based on theoretical principles of solvent effects on reaction kinetics.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

The flexibility of the heptene-yne chain in this compound allows it to adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape and to study the non-covalent interactions between the molecule and its environment. researchgate.netnih.govpurdue.eduumn.edu

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and solvent molecules or other reactants. rsc.org The strength and dynamics of these interactions can affect the solubility, stability, and reactivity of the compound. csic.es A hypothetical analysis of the dominant dihedral angles sampled during an MD simulation of this compound in different solvents is presented in Table 2.

Table 2: Hypothetical Dominant Dihedral Angle Populations for the C3-C4-C5-C6 Backbone of this compound from MD Simulations

| Solvent | Dominant Dihedral Angle Range (°) | Population (%) | Interpretation |

| Chloroform | -60 to -90 | 45 | A relatively compact conformation may be favored. |

| 150 to 180 | 35 | An extended conformation is also significantly populated. | |

| Dimethyl Sulfoxide (DMSO) | -30 to -60 | 60 | Strong hydrogen bonding with the solvent may favor a specific bent conformation. |

| 120 to 150 | 20 | The population of the extended conformation is reduced. |

Note: This data is hypothetical and intended to illustrate the type of information that can be obtained from MD simulations regarding conformational preferences in different solvent environments.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and Analogues (focused on chemical reactivity)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. wikipedia.orgnih.govnih.govyoutube.com These models can be used to predict the reactivity of new compounds and to gain insights into the molecular features that govern a particular reaction. chemrxiv.orgnih.govresearchgate.netnih.gov

For this compound and its analogues, a QSRR study could focus on predicting the rate constants for a specific reaction, such as an oxidation or a cyclization. The first step in developing a QSRR model is to define a set of molecular descriptors for each compound in the series. These descriptors can be derived from the 2D or 3D structure of the molecule and can encode information about its size, shape, electronic properties, and lipophilicity.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. A hypothetical QSRR model for the relative rate of a generic oxidation reaction of a series of enyne alcohols is presented below as an illustrative example.

Hypothetical QSRR Equation:

log(k_rel) = 0.25 * (LUMO) - 0.12 * (V_bur) + 0.05 * (logP) + 1.5

Where:

log(k_rel) is the logarithm of the relative rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (a measure of electrophilicity).

V_bur is the buried volume around the reactive site (a steric descriptor). chemrxiv.org

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

Table 3: Hypothetical Data for a QSRR Study of Enyne Alcohol Analogues

| Compound | log(k_rel) (Experimental) | LUMO (eV) | V_bur (%) | logP | log(k_rel) (Predicted) |

| Analogue 1 | 1.2 | -1.5 | 35 | 2.1 | 1.18 |

| Analogue 2 | 1.5 | -1.2 | 32 | 2.5 | 1.51 |

| This compound | (Not Measured) | -1.4 | 38 | 2.3 | 1.32 |

| Analogue 3 | 0.9 | -1.8 | 40 | 1.9 | 0.95 |

Note: The data and equation in this table are purely hypothetical and serve to illustrate the principles of a QSRR analysis. The predicted reactivity for this compound is based on this hypothetical model.

Such a model, if validated with experimental data, could be used to predict the reactivity of other, yet unsynthesized, enyne alcohols and to guide the design of new molecules with desired reactivity profiles.

Applications of 2,5 Dimethylhept 4 En 6 Yn 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

Extensive research of scientific literature and chemical databases did not yield specific examples of 2,5-Dimethylhept-4-en-6-yn-1-ol being utilized as a precursor in the synthesis of complex organic molecules.

Synthesis of Natural Product Scaffolds Incorporating Enyne-ol Motifs

Currently, there is no publicly available research demonstrating the application of This compound in the synthesis of natural product scaffolds that feature enyne-ol motifs.

Role in the Synthesis of Pharmaceutical Intermediates (e.g., Terbinafine precursors)

While related compounds are implicated in the synthesis of the antifungal drug Terbinafine, there is no direct evidence in the reviewed literature to confirm that This compound serves as a precursor for Terbinafine or its intermediates. For instance, the structurally similar compound, 6,6-Dimethylhept-2-en-4-yn-1-ol , is a known impurity related to Terbinafine. pharmaffiliates.com Another related intermediate in Terbinafine synthesis is 6,6-Dimethylhept-1-en-4-yn-3-ol . pharmaffiliates.comchemicalbook.com However, a direct synthetic link for This compound has not been established in the available data.

Development of Functional Materials and Polymers

Utilization in Polymerization Reactions (if applicable to this specific structure type)

No specific instances of This compound being used in polymerization reactions have been found in the surveyed literature. While enyne-containing compounds can, in principle, undergo various polymerization processes, there is no documented application for this particular molecule.

Synthesis of Advanced Organic Materials Containing Enyne-ol Subunits

There is a lack of published research detailing the synthesis of advanced organic materials that specifically incorporate This compound as a subunit.

Enabling New Reaction Methodologies

A thorough review of the scientific literature did not reveal any new reaction methodologies that have been specifically developed or enabled by the use of This compound .

Compound Information

Substrate for Exploring Novel Catalytic Processes

The inherent structure of this compound, with its conjugated enyne system and an accessible hydroxyl group, makes it a prime candidate as a substrate for investigating and developing novel catalytic transformations. The alkene and alkyne functionalities are particularly reactive sites for a multitude of metal-catalyzed reactions.

One of the most promising areas of exploration for this substrate is in transition metal-catalyzed cycloaddition reactions. The intramolecular Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, could potentially be employed to construct complex bicyclic cyclopentenones from this substrate. concordia.ca Such reactions are powerful tools in the synthesis of natural products and other complex organic molecules. concordia.ca

Furthermore, the enyne moiety is an ideal starting point for enyne metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by metal-carbene complexes, typically containing ruthenium or molybdenum. This could lead to the formation of various cyclic and acyclic dienes, which are themselves valuable synthetic intermediates.

The primary alcohol group also opens up avenues for catalytic oxidation reactions to form the corresponding aldehyde or carboxylic acid, or it could be used in etherification or esterification reactions. More advanced catalytic processes could involve tandem reactions, where the alcohol functionality directs or participates in a catalytic cycle involving the enyne system.

Scaffold for Ligand Design in Organometallic Chemistry

The development of new ligands is a cornerstone of progress in organometallic chemistry and homogeneous catalysis. The structure of this compound provides a flexible and functionalized backbone that could be elaborated into novel ligand architectures.

The primary alcohol serves as a convenient handle for introducing phosphine (B1218219) groups, which are ubiquitous in catalyst design, through reactions with chlorophosphines. This could lead to the synthesis of novel monodentate or, through further functionalization, bidentate phosphine ligands. The stereocenter at the 2-position also offers the potential for the development of chiral ligands, which are highly valuable for asymmetric catalysis.

Moreover, the alkene and alkyne groups can themselves act as coordination sites for transition metals. This allows for the design of hemilabile ligands, where one part of the ligand can reversibly bind and unbind to the metal center, a property that can be highly beneficial in catalytic cycles. The synthesis of organometallic complexes where the enyne moiety is directly coordinated to a metal center could also be explored, leading to new types of organometallic compounds with potentially unique reactivity.

The modular nature of the this compound scaffold, with its distinct reactive sites, would allow for systematic modifications to fine-tune the steric and electronic properties of the resulting ligands. This is a crucial aspect of ligand design, as small changes in the ligand structure can have a profound impact on the activity, selectivity, and stability of a catalyst. uleth.ca Although the synthesis of specific ligands from this compound has not been reported, its structural features make it an intriguing and promising scaffold for future research in this area.

Future Directions and Emerging Research Opportunities for 2,5 Dimethylhept 4 En 6 Yn 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2,5-dimethylhept-4-en-6-yn-1-ol and related enyne alcohols often relies on multi-step sequences that may involve stoichiometric reagents and generate significant waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign synthetic strategies.

A primary area of investigation will be the application of modern catalytic methods. For instance, transition-metal catalyzed cross-coupling reactions could provide a direct and modular approach. One potential route could involve the coupling of a suitable propargyl alcohol derivative with a vinyl metallic species or vice versa. Furthermore, direct C-H activation strategies on simpler precursors could offer an even more efficient synthesis. organic-chemistry.org

The principles of green chemistry will be central to these developments. This includes the use of earth-abundant metal catalysts (e.g., iron, copper), the utilization of renewable starting materials, and the design of processes that minimize solvent use and energy consumption. The one-pot transformation of alkynes into alcohols using formic acid represents a step in this direction, offering a greener alternative to traditional methods. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Grignard/Organolithium Chemistry | Well-established, predictable reactivity. | Stoichiometric use of organometallic reagents, moisture sensitivity. |

| Transition-Metal Catalysis | High efficiency, potential for stereocontrol. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| C-H Activation | Atom economy, reduced pre-functionalization. | Regioselectivity and chemoselectivity control. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme availability and stability for this specific substrate. |

Exploration of Unprecedented Reactivity Modes

The conjugated enyne system in this compound is a hotbed for novel reactivity. The interplay between the alkene, alkyne, and alcohol functionalities offers opportunities for complex and selective transformations.

Future research is expected to delve into catalytic enantioselective reactions. For example, iridium-catalyzed redox-triggered carbonyl additions have been shown to be effective for the C-H functionalization of alcohols in the presence of enynes, leading to the formation of enantiomerically enriched products. nih.gov Applying such methodologies to this compound could unlock pathways to a wide range of chiral molecules. Similarly, rhodium-catalyzed reductive coupling of enynes with carbonyl compounds presents another avenue for creating stereochemically complex allylic alcohols. nih.gov

Gold-catalyzed enyne cycloisomerization is another promising area. acs.org The hydroxyl group in this compound could act as an internal nucleophile or a directing group, facilitating the formation of diverse carbocyclic and heterocyclic scaffolds. The specific substitution pattern of the molecule could lead to unprecedented cyclization pathways and the generation of unique molecular architectures.

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry will be an indispensable tool for accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the compound's electronic structure, conformational preferences, and reaction mechanisms.

These computational studies can be employed to:

Predict Reactivity: By modeling transition states and reaction pathways, researchers can predict the most likely outcomes of various chemical transformations, saving significant experimental time and resources.

Design Novel Catalysts: Computational screening can identify optimal catalyst structures for specific reactions involving this compound, enhancing efficiency and selectivity.

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational studies can help to identify key intermediates and transition states, providing a clearer picture of the reaction landscape. For instance, computational analysis has been used to understand the role of energy transfer in the photochemical reactions of related compounds. acs.org

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

| Area of Study | Computational Method | Expected Outcome |

| Reaction Energetics | Density Functional Theory (DFT) | Prediction of reaction feasibility and product distribution. |

| Catalyst Design | Molecular Mechanics (MM), DFT | Identification of optimal ligand and metal combinations for catalysis. |

| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Assignment of NMR, IR, and UV-Vis spectra to specific conformers. |

| Conformational Analysis | Molecular Dynamics (MD) | Understanding the conformational landscape and its influence on reactivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. uc.pt The application of flow chemistry to the synthesis and derivatization of this compound is a significant area for future research.

Continuous flow reactors could enable the safe handling of potentially hazardous reagents and intermediates that may be involved in the synthesis of this compound. Furthermore, the precise control over reaction parameters afforded by flow systems can lead to higher yields and purities. The integration of online analytical techniques, such as IR and NMR spectroscopy, would allow for real-time reaction monitoring and optimization.

Automated synthesis platforms, which combine robotics with flow chemistry, could be used to rapidly generate a library of derivatives of this compound. This would facilitate the exploration of its structure-activity relationships and accelerate the discovery of new applications.

Potential for Derivatization into High-Value Chemical Precursors

The trifunctional nature of this compound makes it an attractive starting material for the synthesis of a wide array of more complex and valuable molecules. Each functional group—the alcohol, the alkene, and the alkyne—can be selectively transformed to introduce new functionalities and build molecular complexity.

The Alcohol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers, esters, or halides, providing a handle for further functionalization.

The Alkyne Group: The terminal alkyne is particularly versatile. It can participate in a variety of reactions, including Sonogashira couplings, click chemistry (azide-alkyne cycloadditions), and hydrofunctionalization reactions, allowing for the introduction of aryl, heteroaryl, and other functional groups.

The Alkene Group: The double bond can undergo reactions such as epoxidation, dihydroxylation, and hydrogenation, leading to a range of saturated and functionalized derivatives.

The strategic combination of reactions at these three sites could lead to the synthesis of novel pharmaceuticals, agrochemicals, and materials. For example, the enyne moiety could be used to construct complex polycyclic systems through intramolecular cycloaddition reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Dimethylhept-4-en-6-yn-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic ethenylation of precursor alcohols under controlled temperature (60–80°C) and pressure (1–2 atm), using palladium-based catalysts to stabilize the alkyne moiety. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for alcohol-to-ethenylating agent) and inert gas environments to prevent oxidation . Parallel purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic peaks: δ 1.5–1.6 ppm (methyl groups), δ 5.0–5.1 ppm (olefinic proton), and δ 2.2–2.3 ppm (protons adjacent to the hydroxyl group) .

- IR : A broad O-H stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) confirm functional groups.

- MS : Molecular ion [M+H]⁺ at m/z 153.1 (calculated) with fragmentation patterns (e.g., loss of H₂O at m/z 135.1) validates the structure .

Q. What are the stability challenges for this compound under ambient conditions?

- Methodological Answer : The compound is prone to oxidation due to the conjugated enyne system. Storage in argon-purged vials at −20°C with desiccants (e.g., molecular sieves) extends shelf life. Degradation kinetics can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to track peroxide formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation involves reacting the compound with electron-deficient dienophiles (e.g., maleic anhydride) and analyzing adduct ratios via GC-MS . Steric hindrance from the 2,5-dimethyl groups directs attack to the less substituted enyne position .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from solvent polarity or microbial strain variability. Standardize protocols using CLSI guidelines:

- Use DMSO as a co-solvent (<1% v/v) to enhance solubility.

- Include positive controls (e.g., ampicillin) and test against ATCC reference strains.

- Validate results with dose-response curves and statistical analysis (e.g., ANOVA) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in microbial systems?

- Methodological Answer : Synthesize ¹³C-labeled analogs at the hydroxyl-bearing carbon via Grignard reactions with ¹³CO₂. Track metabolic incorporation using LC-HRMS and isotopologue distribution analysis. Compare with unlabeled controls to identify degradation intermediates (e.g., ketone or epoxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products